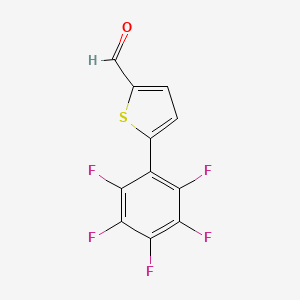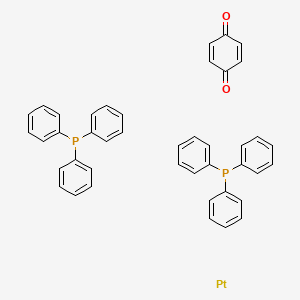![molecular formula C11H15NO3 B12869019 (4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one CAS No. 566938-31-6](/img/structure/B12869019.png)
(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Ethyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one is a heterocyclic compound that features both an oxazolidinone ring and a furan ring The oxazolidinone ring is a five-membered ring containing nitrogen and oxygen, while the furan ring is a five-membered aromatic ring containing oxygen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Ethyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a furan-containing aldehyde with an amino alcohol under acidic conditions to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is often considered to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-Ethyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Furanones
Reduction: Amino alcohols
Substitution: Various alkyl or aryl derivatives
Applications De Recherche Scientifique
®-4-Ethyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of ®-4-Ethyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the oxazolidinone ring can form hydrogen bonds with amino acid residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-(Furan-2-yl)oxazolidin-2-one: Lacks the ethyl group, making it less hydrophobic.
®-4-Methyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.
®-4-Phenyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one: Contains a phenyl group, increasing its aromatic character.
Uniqueness
®-4-Ethyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one is unique due to the presence of both the ethyl group and the furan ring, which confer specific steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
566938-31-6 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H15NO3/c1-2-11(8-15-10(13)12-11)6-5-9-4-3-7-14-9/h3-4,7H,2,5-6,8H2,1H3,(H,12,13)/t11-/m1/s1 |
Clé InChI |
GGBLPCRBVLZXDB-LLVKDONJSA-N |
SMILES isomérique |
CC[C@]1(COC(=O)N1)CCC2=CC=CO2 |
SMILES canonique |
CCC1(COC(=O)N1)CCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Acetylbenzo[d]oxazole-4-carboxamide](/img/structure/B12868953.png)
![4-(Carboxy(hydroxy)methyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12868957.png)



![3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B12868991.png)


![6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine](/img/structure/B12869024.png)

![2-Aminobenzo[d]oxazole-4-thiol](/img/structure/B12869032.png)
